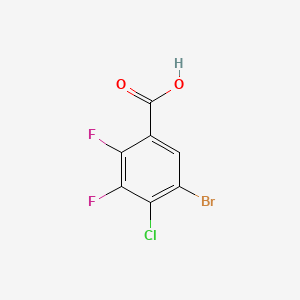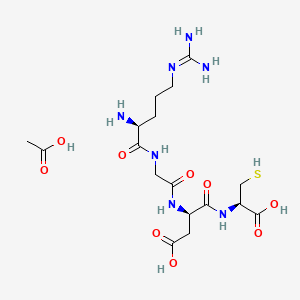
Arg-Gly-Asp-Cys acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a binding motif of fibronectin to cell adhesion molecules and is known for its ability to inhibit platelet aggregation and fibrinogen binding . This compound is widely used in scientific research due to its significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Cys acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for higher yields and purity, and the final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Gly-Asp-Cys acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol).
Substitution: The peptide can be modified by substituting specific amino acids to alter its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with altered sequences and properties.
Applications De Recherche Scientifique
Arg-Gly-Asp-Cys acetate has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Plays a role in cell adhesion studies, wound healing, and tissue engineering.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for inhibiting platelet aggregation.
Industry: Utilized in the development of biomaterials and coatings for medical devices
Mécanisme D'action
Arg-Gly-Asp-Cys acetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation. The peptide interacts with the extracellular matrix proteins, promoting cell adhesion and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arg-Gly-Asp: A shorter peptide with similar cell adhesion properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Acetate: A cyclic peptide with enhanced stability and binding affinity.
2-acetoxybenzoyl-Arg-βAla-Asp: An analog with modified amino acids for specific applications.
Uniqueness
Arg-Gly-Asp-Cys acetate is unique due to its specific sequence that includes cysteine, allowing for the formation of disulfide bonds. This feature enhances its stability and functionality in various biological applications .
Propriétés
Formule moléculaire |
C17H31N7O9S |
|---|---|
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
acetic acid;(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N7O7S.C2H4O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;1-2(3)4/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8+,9-;/m0./s1 |
Clé InChI |
HFFDDRFGMGYNPK-HBJOHWKNSA-N |
SMILES isomérique |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N |
SMILES canonique |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

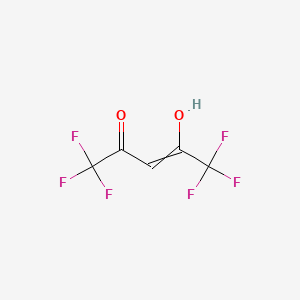
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
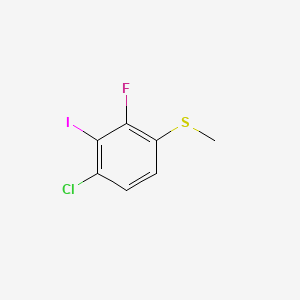
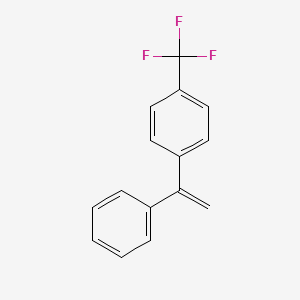
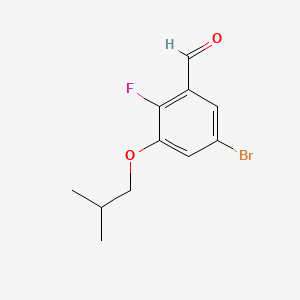
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


